molecular formula C16H17BrO3 B4238539 [2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol

[2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol

Cat. No.: B4238539
M. Wt: 337.21 g/mol
InChI Key: YMLCCWGETCXDCM-UHFFFAOYSA-N
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Description

[2-Bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol is an organic compound with the molecular formula C16H17BrO3 It is a brominated phenol derivative, characterized by the presence of a bromine atom, a methoxy group, and a phenylethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol typically involves the bromination of a suitable phenol precursor, followed by the introduction of methoxy and phenylethoxy groups. One common method involves the following steps:

    Bromination: A phenol derivative is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Methoxylation: The brominated intermediate is then treated with a methoxy group donor, such as dimethyl sulfate or methyl iodide, under basic conditions.

    Phenylethoxylation: Finally, the methoxylated intermediate is reacted with phenylethyl bromide in the presence of a base like potassium carbonate to introduce the phenylethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-Bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: De-brominated phenol derivatives.

    Substitution: Azido or cyano derivatives.

Scientific Research Applications

[2-Bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The bromine atom and phenolic hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: Interfering with intracellular signaling pathways, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • [2-Bromo-4-methoxyphenyl]methanol
  • [2-Bromo-5-methoxyphenyl]methanol
  • [2-Bromo-4-(2-phenylethoxy)phenyl]methanol

Uniqueness

[2-Bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-19-15-9-13(11-18)14(17)10-16(15)20-8-7-12-5-3-2-4-6-12/h2-6,9-10,18H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLCCWGETCXDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Br)OCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol
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